Vat Orange 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

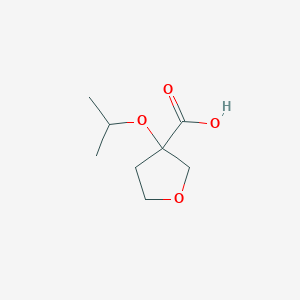

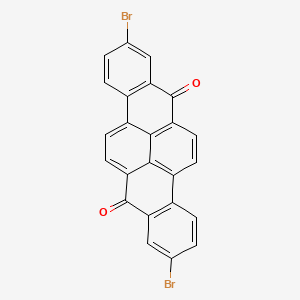

Vat Orange 1 is an orange-hue synthetic anthraquinone vat dye . It is also known by its CAS Number: 3564-71-4 and has a molecular weight of 490.154 .

Synthesis Analysis

This compound is prepared by the dibromination of Dibenzpyrenequinone, also known as Vat Yellow 4 . A new series of conjugated polymers based on this compound have been prepared by reducing and alkylating the ketone groups into alkoxy groups .

Molecular Structure Analysis

The linear formula of this compound is C24H10Br2O2 .

Chemical Reactions Analysis

This compound has been used in the creation of organic field effect transistors (OFETs). It was found to have natural quinone moieties, making it highly appealing for future investigations in organic electronics applications .

Scientific Research Applications

1. Enzymatic Reduction in Dyeing Processes

A study by Božič et al. (2009) explored the enzymatic reduction of complex redox dyes, including Vat Orange 1, using a reductase from Bacillus subtilis. This method is an alternative to conventional vat dyeing, which generates toxic chemicals. The enzymatic process reduced this compound to a water-soluble form, providing an eco-friendly dyeing technique with potential applications in textile industries (Božič, Pricelius, Guebitz, & Kokol, 2009).

2. Adsorption Properties for Wastewater Treatment

Dhaouadi and M'henni (2009) investigated the use of sewage sludge as an adsorbent for vat dyes, including this compound. The study found that crude dehydrated sewage sludge efficiently adsorbed this compound from wastewater. This research highlights the potential of utilizing waste materials in environmental remediation, specifically in the treatment of dye-contaminated wastewater (Dhaouadi & M'henni, 2009).

Mechanism of Action

Target of Action

Vat Orange 1 is a synthetic anthraquinone vat dye . Its primary targets are textile fibers, particularly cotton and rayon . These fibers have a strong affinity for vat dyes, allowing for effective dyeing and coloration.

Mode of Action

The mode of action of this compound involves a reduction-oxidation process . Initially, this compound is water-insoluble and must be reduced to its soluble form, known as the leuco form, in an alkaline solution of sodium hydrosulfite . This leuco form can then penetrate the fibers. Once inside the fibers, the leuco form is oxidized back to the original insoluble form, effectively trapping the dye within the fiber .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily reduction-oxidation reactions . These reactions transform the dye from its insoluble form to a soluble form that can penetrate the fibers, and then back to an insoluble form that is trapped within the fibers . The result is a strong, fast color that is resistant to washing and light exposure .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the context of dyes like this compound, we can consider it as the process by which the dye is applied, absorbed, distributed in the fibers, and retained over time. The reduction-oxidation process described above plays a crucial role in these stages. The dye’s strong affinity for fibers and its transformation from a soluble to an insoluble form within the fibers contribute to its high retention and resistance to washing .

Action Environment

The action of this compound is influenced by several environmental factors. The pH of the dye bath, for example, must be alkaline for the reduction of the dye to its leuco form . The temperature and duration of dyeing can also affect the depth of color achieved . Additionally, the presence of oxygen is necessary for the re-oxidation of the leuco form back to the insoluble dye within the fibers .

Safety and Hazards

properties

IUPAC Name |

5,16-dibromohexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2(7),3,5,9,11,13(18),14,16,20(24),21-undecaene-8,19-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H10Br2O2/c25-11-1-3-13-15-5-7-18-22-16(14-4-2-12(26)10-20(14)24(18)28)6-8-17(21(15)22)23(27)19(13)9-11/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMLJXADQTZYMKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C3=CC=C4C5=C(C=C(C=C5)Br)C(=O)C6=C4C3=C2C=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H10Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3564-71-4 |

Source

|

| Record name | VAT ORANGE 1 (C.I. 59105) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Acetyl-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-3-carboxylic acid](/img/structure/B2465908.png)

![3-(3,4-dimethylphenylsulfonyl)-N-(1-phenylpropan-2-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2465910.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2465912.png)

![1-(3,4-dimethylphenyl)-8-methoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2465919.png)